molecular formula C15H24ClN B12761690 8-(Isobutylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride CAS No. 136375-84-3

8-(Isobutylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride

Cat. No.: B12761690
CAS No.: 136375-84-3
M. Wt: 253.81 g/mol
InChI Key: QUBHJWNWYURJCU-UHFFFAOYSA-N
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Description

8-(Isobutylamino)pentacyclo(5400(2,6)0(3,10)0(5,9))undecane hydrochloride is a complex organic compound with a unique pentacyclic structureIts molecular formula is C15H24ClN, and it has a molecular weight of 253.8108 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride typically involves multiple steps. One common method starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The synthesis proceeds through a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlong reduction . The reaction conditions include:

    Diels-Alder Reaction: Conducted at elevated temperatures to facilitate the cycloaddition.

    Photo-cycloaddition: Requires UV light to promote the cycloaddition.

    Huang-Minlong Reduction: Utilizes hydrazine and a base to reduce the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and photo-cycloaddition steps, as well as more efficient reduction methods to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or alcohols.

    Reduction: Can be reduced to form amines or hydrocarbons.

    Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride involves its interaction with molecular targets and pathways. Its unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is unique due to its isobutylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or biological activity is desired.

Properties

CAS No.

136375-84-3

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

N-(2-methylpropyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-6(2)5-16-15-12-8-4-9-11-7(8)3-10(12)13(11)14(9)15;/h6-16H,3-5H2,1-2H3;1H

InChI Key

QUBHJWNWYURJCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1C2C3CC4C1C5C2CC3C45.Cl

Origin of Product

United States

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